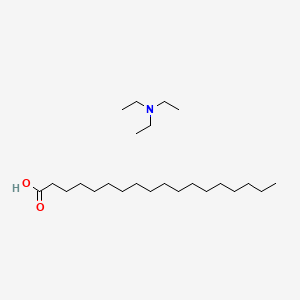

Stearic acid, compound with triethylamine (1:1)

Description

Contextualizing Fatty Acid-Tertiary Amine Adducts within Non-Covalent Chemistry

Fatty acid-tertiary amine adducts are a specific subset of acid-amine complexes where the acidic component is a long-chain carboxylic acid and the basic component is a tertiary amine. The interaction between stearic acid, a saturated fatty acid, and triethylamine (B128534), a tertiary amine, is a prime example governed by non-covalent forces. These forces, primarily strong hydrogen bonds and ionic interactions, dictate the assembly of the individual molecules into a stable, ordered, crystalline structure. nih.govresearchgate.net Unlike covalent bonds that involve the sharing of electrons, these non-covalent interactions are weaker and more directional, allowing for the self-assembly of molecules into complex architectures. nih.gov The study of these adducts provides insight into how molecular recognition and self-assembly processes can be harnessed to create novel materials.

Historical Development of Research on Stoichiometric Acid-Amine Co-Crystals and Salts

The study of acid-base complexes has a long history, with early observations of "acid-soaps" dating back to the 19th century. The first allusion to these compounds was made by Chevreul in 1823. researchgate.net Systematic classification began later, with Paul Pfeiffer's 1922 publication "Organische Molekülverbindungen," which categorized molecular compounds based on their organic and inorganic components. wikipedia.org For many years, the distinction between a salt (involving full proton transfer) and a co-crystal (held together by hydrogen bonds) was ambiguous. However, the advent of modern analytical techniques, particularly single-crystal X-ray diffraction, allowed for precise determination of atomic positions, clarifying the nature of the bonding. worktribe.com This has led to the contemporary field of crystal engineering, where researchers design and synthesize co-crystals and molecular salts with specific structures and functionalities by carefully selecting components that will interact in predictable ways. acs.org The study of stoichiometric fatty acid-amine systems, such as the 1:1 stearic acid and triethylamine compound, is a direct result of this evolution, moving from simple observation to rational design.

Fundamental Principles of Ion-Pair Formation and Hydrogen Bonding in Stearic Acid-Triethylamine Systems

The formation of the stearic acid and triethylamine (1:1) compound is driven by a strong acid-base interaction that results in proton transfer. The carboxylic acid group (-COOH) of stearic acid donates its proton to the nitrogen atom of triethylamine. This transfer creates an ion pair consisting of the stearate (B1226849) anion (CH₃(CH₂)₁₆COO⁻) and the triethylammonium (B8662869) cation ((CH₃CH₂)₃NH⁺).

The stability of this ion pair is significantly enhanced by the formation of a strong, charge-assisted hydrogen bond between the newly formed ammonium (B1175870) group (N⁺-H) of the cation and the carboxylate group (COO⁻) of the anion. acs.org This N⁺-H···O⁻ hydrogen bond is a primary directional force that organizes the ions into a regular crystalline lattice. nih.gov The long alkyl chain of the stearate anion also plays a role in the final crystal structure through weaker van der Waals interactions, leading to the layered arrangements typical of fatty acid derivatives.

Table 1: Interacting Species in the Stearic Acid-Triethylamine (1:1) Complex

| Component | Role | Interacting Group | Resulting Species |

| Stearic Acid | Proton Donor (Acid) | Carboxylic Acid (-COOH) | Stearate Anion (-COO⁻) |

| Triethylamine | Proton Acceptor (Base) | Amine (-N(CH₂CH₃)₃) | Triethylammonium Cation (-N⁺H(CH₂CH₃)₃) |

The degree of proton transfer can be influenced by the environment, but in the crystalline solid state, a complete transfer to form an ionic salt is expected due to the significant difference in acidity and basicity between the components.

Overview of Research Paradigms and Methodological Approaches for Stearic Acid, Compound with Triethylamine (1:1) Investigations

The investigation of stearic acid-triethylamine complexes and related acid-amine systems employs a range of analytical techniques to characterize their structure, thermal behavior, and intermolecular interactions. These methods provide a comprehensive understanding of the material from the molecular to the macroscopic level.

X-Ray Diffraction (XRD): Both single-crystal and powder XRD are crucial for determining the crystal structure. nih.gov Single-crystal XRD provides precise atomic coordinates and bond lengths, confirming the formation of an ion pair and detailing the hydrogen bonding network. Powder XRD is used for phase identification and to assess the crystallinity of the bulk material. wikipedia.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the nature of the acid-base interaction. researchgate.net The transfer of a proton from the carboxylic acid to the amine results in distinct changes in the IR spectrum. Specifically, the broad O-H stretching band of the carboxylic acid disappears, and new bands corresponding to the N⁺-H stretch of the ammonium cation and the asymmetric and symmetric stretches of the carboxylate anion appear. This technique can confirm the formation of a salt. researchgate.netresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to determine the thermal properties of the compound, including its melting point and any phase transitions. nih.govresearchgate.net The melting point of the 1:1 complex is typically sharp and distinct from that of the individual starting materials, indicating the formation of a new, single-phase crystalline compound. rsc.org

Computational Modeling: Molecular dynamics and quantum chemical calculations are increasingly used to supplement experimental data. nih.govacs.orgnih.gov These methods can predict the geometry of the ion pair, calculate the strength of the hydrogen bonds, and provide insights into the thermodynamics of the complex formation. nih.gov

Table 2: Methodological Approaches for Characterization

| Technique | Purpose | Key Information Obtained |

| X-Ray Diffraction (XRD) | Structural Analysis | Crystal lattice parameters, atomic positions, hydrogen bond geometry, phase purity. nih.gov |

| Infrared (IR) Spectroscopy | Bonding Analysis | Confirmation of proton transfer, identification of functional groups (N⁺-H, COO⁻). researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal Analysis | Melting point, enthalpy of fusion, detection of polymorphic transitions. researchgate.net |

| Computational Methods | Theoretical Insight | Optimized molecular geometry, interaction energies, thermodynamic parameters. nih.gov |

Properties

IUPAC Name |

N,N-diethylethanamine;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTMSMWYJXKBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936631 | |

| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16207-83-3 | |

| Record name | Octadecanoic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16207-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid, compound with triethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016207833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, compound with triethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Dynamics of Stearic Acid, Compound with Triethylamine 1:1

Diverse Synthetic Routes for 1:1 Adduct Formation

The synthesis of the stearic acid-triethylamine (1:1) compound can be approached through several methods, each offering distinct advantages in terms of reaction conditions, scalability, and product characteristics.

Solvent-Assisted Crystallization Techniques

Solvent-assisted crystallization is a widely employed method for the purification and isolation of solid compounds. In the context of the stearic acid-triethylamine adduct, this technique can be utilized to obtain a product of high purity. The process typically involves the dissolution of the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The choice of solvent is critical and is determined by the solubility characteristics of the adduct and any impurities. For stearic acid and its derivatives, a range of organic solvents can be considered, with polarity playing a key role in the crystallization process.

The effectiveness of this method is dependent on several factors, including the solvent system, the rate of cooling, and the concentration of the solute. For instance, slow cooling often promotes the formation of larger, more well-defined crystals, which can lead to higher purity. Conversely, rapid cooling may result in the precipitation of smaller, less ordered crystals that may entrap impurities. The selection of an appropriate solvent or solvent mixture is crucial for achieving a high yield of the purified adduct.

Solid-State Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a solvent-free alternative for the preparation of the stearic acid-triethylamine adduct. This technique involves the direct grinding or milling of the solid reactants, stearic acid and triethylamine (B128534), to induce a chemical reaction. The mechanical energy supplied during the process facilitates the intimate mixing of the reactants at the molecular level, leading to the formation of the desired product.

This approach is particularly advantageous for its environmental friendliness, as it eliminates the need for solvents, thereby reducing waste and potential environmental hazards. The reaction can often be carried out at room temperature, which can be beneficial for thermally sensitive compounds. The efficiency of mechanochemical synthesis is influenced by factors such as the type of milling equipment, the milling frequency and duration, and the physical state of the reactants. While not yet widely documented for this specific adduct, the principles of mechanochemical synthesis of other fatty acid-amine salts suggest its viability.

Solution-Phase Precipitation Methods

Solution-phase precipitation is a common and straightforward method for the synthesis of the stearic acid-triethylamine (1:1) adduct. This method involves the reaction of stearic acid and triethylamine in a suitable solvent, leading to the formation of the salt, which then precipitates out of the solution. The choice of solvent is critical to the success of this method; an ideal solvent should readily dissolve the reactants but have limited solubility for the resulting ionic product.

One study on the synthesis of triethylammonium (B8662869) stearate (B1226849), a closely related compound, utilized ethanol (B145695) as a solvent. researchgate.net In this process, the reaction between the fatty acid and the amine in ethanol leads to the formation of the ionic liquid, which can be subsequently isolated. The use of a solvent in which one of the byproducts (if any) is insoluble can also drive the reaction to completion. The yield and purity of the precipitated adduct are influenced by factors such as the concentration of the reactants, the reaction temperature, and the choice of solvent.

Reaction Kinetics and Mechanistic Studies of Adduct Formation

Understanding the kinetics and mechanism of the reaction between stearic acid and triethylamine is crucial for optimizing the synthesis process and ensuring the desired product quality.

In-Situ Monitoring of Ion-Pair Formation

The formation of the stearic acid-triethylamine adduct involves a proton transfer from the carboxylic acid group of stearic acid to the nitrogen atom of triethylamine, resulting in the formation of a triethylammonium cation and a stearate anion. This ion-pair formation can be monitored in-situ using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy.

Infrared spectroscopy is a powerful tool for studying the interactions between carboxylic acids and amines. The neutralization of stearic acid by an amine can be followed by observing the changes in the characteristic vibrational bands of the carboxylic acid group (-COOH) and the carboxylate group (-COO⁻). Specifically, the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of the asymmetric and symmetric stretching vibrations of the carboxylate anion are indicative of the formation of the ionic salt. Studies on similar systems have demonstrated the utility of FTIR in characterizing the neutralization behavior and identifying the formation of acid-soap complexes.

Influence of Reaction Parameters on Formation Yield and Purity

The yield and purity of the stearic acid-triethylamine adduct are significantly influenced by various reaction parameters, including the reaction temperature, the molar ratio of the reactants, and the choice of solvent. The optimization of these parameters is essential for achieving a high-efficiency synthesis.

A study on the synthesis of triethylammonium stearate provides valuable insights into the impact of these parameters. researchgate.net The investigation revealed that both the reaction temperature and the molar ratio of the acid to the amine play a crucial role in the synthesis efficiency.

Table 1: Influence of Reaction Temperature on the Synthesis Efficiency of Triethylammonium Stearate

| Temperature (°C) | Synthesis Efficiency (%) |

| 35 | 61.3 |

| 45 | - |

| 55 | 90.5 |

| 65 | 90.5 |

Data adapted from a study on triethylammonium stearate synthesis, which serves as a model for the stearic acid-triethylamine system. researchgate.net

As shown in the table, the synthesis efficiency increases significantly with an increase in temperature up to a certain point, after which it plateaus. This suggests that an optimal temperature range exists for maximizing the product yield.

Similarly, the molar ratio of stearic acid to triethylamine is a critical factor. Using an excess of one reactant can shift the reaction equilibrium and influence the final yield.

Table 2: Influence of Molar Ratio (Acid:Amine) on the Synthesis Yield of Triethylammonium Stearate

| Molar Ratio [RCOOH]/[TEA] | Yield (%) |

| 1.1 | - |

| 1.2 | - |

| 1.3 | 90.5 |

| 1.4 | - |

Data adapted from a study on triethylammonium stearate synthesis. researchgate.net

The data indicates that a molar ratio of 1.3 (acid to amine) resulted in a high yield of the desired product. Further increasing the excess of the acid did not lead to a significant improvement in the yield. The choice of solvent also has a pronounced effect, with solvents that facilitate the dissolution of reactants while promoting the precipitation of the product generally leading to higher yields. researchgate.net

Stoichiometric Control and Adduct Selectivity

The molar ratio of stearic acid to triethylamine is a critical parameter in controlling the formation of the 1:1 adduct and maximizing the reaction yield. Studies have systematically investigated the impact of reactant stoichiometry on the synthesis of triethylammonium stearate.

Research findings indicate that using a stoichiometric excess of stearic acid can shift the reaction equilibrium, favoring the formation of the desired 1:1 salt. researchgate.netjca.edu.vn In a study investigating the synthesis of triethylammonium stearate, various molar ratios of stearic acid to triethylamine ([RCOOH]/[TEA]) were examined to determine the optimal conditions for maximizing the product yield. The results demonstrated that the yield of triethylammonium stearate increased as the molar ratio of acid to amine was increased from 1.1 to 1.3. researchgate.net However, further increasing this ratio to 1.4 did not lead to a significant improvement in the yield. researchgate.net

The highest yield (90.5%) for triethylammonium stearate was achieved at a stearic acid to triethylamine molar ratio of 1.3:1 when the reaction was conducted at 55°C for 7 hours in an ethanol solvent. researchgate.net This suggests that a slight excess of the carboxylic acid is beneficial for driving the reaction towards completion and achieving high selectivity for the 1:1 adduct.

The detailed investigation into the effect of the molar ratio on the yield of triethylammonium stearate is summarized in the table below.

| [Stearic Acid]/[Triethylamine] Molar Ratio | Yield of Triethylammonium Stearate (%) |

|---|---|

| 1.1 | Data not specified |

| 1.2 | Data not specified |

| 1.3 | 90.5 |

| 1.4 | No significant increase |

Green Chemistry Principles in Stearic Acid-Triethylamine (1:1) Synthesis

The application of green chemistry principles to the synthesis of Stearic Acid, Compound with Triethylamine (1:1) focuses on improving the environmental profile of the process. Key areas of improvement include the choice of solvents and the development of more efficient reaction protocols that minimize waste and energy consumption.

One of the primary considerations in green synthesis is the use of environmentally benign solvents. Research into the formation of triethylammonium stearate has compared the reaction in different media, such as water and ethanol. researchgate.netjca.edu.vn Ethanol was identified as a suitable solvent because it effectively dissolves the resulting ionic liquid (triethylammonium stearate) while not dissolving the co-product, potassium chloride, in certain multi-step synthesis routes, simplifying the purification process. researchgate.netjca.edu.vn The use of ethanol, a renewable resource, is preferable to more hazardous organic solvents.

Furthermore, the development of one-step versus multi-step synthesis methods has been evaluated. While a three-step method might produce a higher yield under certain conditions, a one-step method is often preferred from a green chemistry perspective as it typically requires fewer chemicals and involves less time and energy. jca.edu.vn The optimization of reaction conditions, such as temperature and time, also plays a role in the energy efficiency of the synthesis. For the synthesis of triethylammonium stearate in ethanol, a reaction temperature of 55°C and a reaction time of 7 hours were found to be optimal. researchgate.net

The table below summarizes the optimal green synthesis parameters identified for the production of triethylammonium stearate.

| Parameter | Optimal Condition | Green Chemistry Justification |

|---|---|---|

| Solvent | Ethanol | Renewable, less hazardous, facilitates product purification. researchgate.netjca.edu.vn |

| Reaction Temperature | 55°C | Moderate temperature reduces energy consumption. researchgate.net |

| Reaction Time | 7 hours | Optimized to maximize yield while minimizing energy use. researchgate.net |

By focusing on aspects such as solvent choice and the efficiency of the reaction pathway, the synthesis of Stearic acid, compound with triethylamine (1:1) can be aligned more closely with the principles of sustainability and environmental responsibility.

Advanced Structural Characterization and Solid State Architecture of Stearic Acid, Compound with Triethylamine 1:1

Single-Crystal X-Ray Diffraction Studies of the 1:1 Adduct

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD study of triethylammonium (B8662869) stearate (B1226849) would provide invaluable information regarding its molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern its solid-state architecture.

Elucidation of Molecular Conformation and Packing Arrangements

In the solid state, the triethylammonium cation and the stearate anion would arrange themselves in a regular, repeating pattern to form a crystal lattice. The long, flexible alkyl chain of the stearate anion is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions with neighboring chains. This efficient packing of the hydrocarbon tails is a dominant feature in the crystal structures of long-chain fatty acid salts.

| Parameter | Expected Value/Characteristic |

|---|---|

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |

| Stearate Chain Conformation | Predominantly all-trans |

| Packing Motif | Lamellar (Layered) Structure |

Analysis of Intermolecular Hydrogen Bonding Networks (N⁺-H…O⁻ and C-H…O Interactions)

Hydrogen bonding plays a pivotal role in dictating the crystal structure of amine-carboxylate salts. In the 1:1 adduct of stearic acid and triethylamine (B128534), the primary and most significant hydrogen bond would be the charge-assisted N⁺-H…O⁻ interaction between the protonated nitrogen of the triethylammonium cation and the oxygen atoms of the stearate carboxylate group. This strong electrostatic interaction is fundamental to the formation and stability of the salt.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| N⁺-H…O⁻ | 2.6 - 2.8 | 160 - 180 |

| C-H…O | 3.0 - 3.5 | 120 - 170 |

Supramolecular Synthon Analysis and Motif Identification

The study of recurring patterns of intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. In the case of triethylammonium stearate, the primary supramolecular synthon would be the charge-assisted acid-amine heterosynthon, formed by the N⁺-H…O⁻ hydrogen bond. The geometry of this synthon, whether it involves one or both oxygen atoms of the carboxylate group, would influence the resulting supramolecular architecture.

Common motifs arising from these synthons in carboxylic acid-amine systems include simple ion pairs, chains, or more complex network structures. rsc.org The steric bulk of the triethylammonium cation and the long alkyl chain of the stearate anion would likely favor the formation of layered structures where the acid-amine synthons are organized within the polar layers. The identification of these synthons and their hierarchical organization would be key to understanding the crystal engineering principles that govern the solid-state assembly of this compound.

Powder X-Ray Diffraction Investigations for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases, the study of polymorphism, and the determination of unit cell parameters. A PXRD pattern provides a unique "fingerprint" for a crystalline solid.

Detection and Characterization of Crystalline Polymorphs

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain fatty acid derivatives. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. PXRD is an essential tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by a different set of peak positions and intensities. While specific studies on the polymorphism of triethylammonium stearate are not available, studies on other long-chain fatty acid amine salts have demonstrated the utility of PXRD in identifying different crystalline phases. acs.org

Lattice Parameter Determination and Unit Cell Refinement

The positions of the diffraction peaks in a PXRD pattern are determined by the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. By analyzing the peak positions, it is possible to determine the lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ). This process, known as indexing, is the first step in solving a crystal structure from powder data. Once the unit cell is determined, a process called Rietveld refinement can be used to refine the lattice parameters and, in some cases, the atomic positions, to achieve the best possible fit between the observed and calculated diffraction patterns.

For lamellar structures, such as those expected for triethylammonium stearate, the PXRD pattern typically shows a series of equally spaced, low-angle reflections corresponding to the long spacing (d-spacing) of the layers. This long spacing is related to the length of the stearate molecule and its angle of tilt within the layer.

| Compound | Long Spacing (Å) | Short Spacings (Å) |

|---|---|---|

| Cyclohexylamine Stearate | 42.0 | 4.58, 3.82 |

| Morpholine Stearate | 41.2 | 4.58, 3.75 |

| Piperazine Distearate | 45.4 | 4.60, 3.75 |

Neutron Diffraction Studies for Precise Hydrogen Atom Localization

Neutron diffraction stands as a uniquely powerful technique for elucidating the complete crystal structure of hydrogen-containing compounds like triethylammonium stearate. Unlike X-ray diffraction, where scattering is dependent on electron density and thus weak for hydrogen atoms, neutrons are scattered by atomic nuclei. The scattering cross-section of hydrogen (specifically, its isotope deuterium) is comparable to that of heavier atoms like carbon and oxygen, allowing for the precise and unambiguous determination of hydrogen atom positions and bond lengths.

If applied to triethylammonium stearate, a neutron diffraction study would yield critical information:

Proton Transfer Verification: The technique could definitively confirm the location of the acidic proton. It would distinguish between a neutral hydrogen-bonded complex (Stearic Acid···Triethylamine) and a fully formed salt (Stearate⁻···Triethylammonium⁺) by locating the proton's position relative to the stearate's carboxylate group and the triethylamine's nitrogen atom.

Hydrogen Bonding Geometry: The precise coordinates of the hydrogen atoms involved in the crucial N⁺-H···O⁻ hydrogen bond network would be determined. This includes accurate bond lengths and angles, which are fundamental to understanding the strength and nature of the interactions governing the crystal packing.

Conformation of Alkyl Chains: The positions of hydrogen atoms along the stearate's hydrocarbon tail and on the triethylamine's ethyl groups would help to precisely define their conformation, including torsional angles and any potential disorder.

Solid-State NMR Spectroscopy for Conformational and Dynamic Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for probing the local atomic environment, molecular conformation, and dynamics within crystalline and amorphous solids.

Probing Local Environments and Molecular Motion

For triethylammonium stearate, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be a primary technique. The chemical shifts of the carbon atoms in the stearate alkyl chain are highly sensitive to their conformation.

Chain Conformation: Studies on related fatty acid salts, such as sodium stearate, have shown that carbons in a highly ordered, all-trans conformation resonate at approximately 33 ppm, while those in more disordered or gauche conformations appear around 30 ppm. researchgate.net This distinction allows for the quantification of conformational order within the crystal lattice.

Molecular Dynamics: Variable-temperature ssNMR experiments can reveal the onset and nature of molecular motion. rsc.org By measuring spin-lattice relaxation times (T₁), one can probe motions on different timescales. For instance, the rotation of methyl groups and the libration or larger-scale motion of the entire stearate chain can be characterized. For the triethylammonium cation, ssNMR could track the dynamics of the ethyl groups.

A summary of expected ¹³C chemical shifts and their structural implications is presented below.

| Carbon Atom | Expected Chemical Shift (ppm) | Structural Information |

| Carboxylate (C=O) | ~180-185 | Sensitive to the local hydrogen bonding environment. |

| Methylene (B1212753) (all-trans) | ~33 | Indicates a rigid, ordered crystalline chain structure. |

| Methylene (gauche) | ~30 | Indicates conformational disorder or amorphous regions. |

| Terminal Methyl | ~14 |

This interactive table is based on data from analogous long-chain carboxylate systems. researchgate.netresearchgate.net

Isotopic Labeling Strategies for Structural Elucidation

To overcome challenges of spectral complexity and to isolate specific interactions, isotopic labeling is a powerful strategy in ssNMR. nih.govwikipedia.org In this technique, specific atoms in the molecule are replaced with their NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H. nih.gov

For triethylammonium stearate, several labeling schemes could provide profound insights:

¹³C Labeling: Selectively labeling a single carbon position in the stearate chain (e.g., the carbonyl carbon or a specific methylene group) would allow for the unambiguous assignment of its resonance and enable detailed studies of its local environment and dynamics without interference from other signals. rsc.org

¹⁵N Labeling: Placing a ¹⁵N label on the triethylamine nitrogen would allow direct probing of the N-H bond in the triethylammonium cation. This would provide a clear spectroscopic marker for the state of protonation and the specifics of the hydrogen bonding to the stearate's carboxylate group.

Deuterium (B1214612) (²H) Labeling: Replacing protons with deuterium along the stearate chain can simplify ¹H NMR spectra and is an excellent probe for molecular dynamics. The motion of deuterated segments can be studied to understand the flexibility of different parts of the alkyl tail.

These labeling strategies transform ssNMR from a bulk characterization method into a site-specific probe capable of answering detailed questions about solid-state structure and behavior. nih.gov

Microscopic Techniques for Crystalline Morphology and Texture Analysis

Microscopic techniques are essential for bridging the gap between the atomic-level detail from diffraction and spectroscopy and the macroscopic properties of a material. They reveal the size, shape (habit), surface features, and texture of crystals.

Scanning Electron Microscopy (SEM) for Crystal Habit Studies

Scanning Electron Microscopy (SEM) provides high-resolution images of the external morphology of crystalline materials. In studies of related fatty acid-amine systems, such as those involving triethanolamine (B1662121), SEM has been used to observe the crystal habits that form under different conditions. nih.gov

For triethylammonium stearate, SEM analysis would reveal:

Crystal Shape and Size: The characteristic shape of the crystals, which could range from fine needles to well-defined platelets or blocks. whiterose.ac.uknih.gov

Surface Texture: The presence of features such as growth steps, etch pits, or intergrowths on the crystal faces.

Aggregation: How individual crystallites aggregate to form larger particles, which influences bulk properties like flowability and dissolution.

Research on similar systems has shown that fatty acid salts can form diverse structures, including fibrous crystallites and bundled arrangements, which would be clearly visualized by SEM. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Growth Modes

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, capable of imaging surfaces down to the nanometer scale. It provides three-dimensional topographical maps of crystal surfaces, yielding quantitative data on surface roughness and feature heights. acs.orgresearchgate.net

AFM studies on the surfaces of triethylammonium stearate crystals could provide fundamental insights into:

Self Assembly and Supramolecular Architectures in Stearic Acid, Compound with Triethylamine 1:1 Systems

Micellar and Vesicular Assembly in Solution

The formation of micelles and vesicles is a hallmark of amphiphilic molecules in solution, driven by the hydrophobic effect. This involves the self-assembly of molecules to sequester their nonpolar segments away from the aqueous environment. For the stearic acid-triethylamine (1:1) salt, the stearate (B1226849) ion would provide the necessary amphiphilic character. However, specific experimental data for this system are largely absent.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

There is no specific experimental data available in the reviewed literature detailing the critical micelle concentration (CMC) for the 1:1 compound of stearic acid and triethylamine (B128534). The CMC is a fundamental property indicating the minimum concentration at which surfactant molecules begin to form micelles. While methods like tensiometry, conductivity, and fluorescence spectroscopy are standard for determining CMC, values for this particular compound have not been published.

Factors that would theoretically influence the CMC of this compound include:

Temperature: CMC values can either increase or decrease with temperature, depending on the thermodynamics of micellization.

Ionic Strength: The presence of other salts in the solution would likely decrease the CMC by shielding the electrostatic repulsion between the charged head groups.

Solvent Polarity: Changes in the solvent composition would significantly alter the hydrophobic interactions that drive micelle formation.

Dynamics of Self-Assembled Structures

There is a lack of research on the dynamics of self-assembled structures for the stearic acid-triethylamine (1:1) system. This area of study would involve investigating the stability of micelles or vesicles over time, the kinetics of their formation, and the exchange rates of individual molecules (unimers) between the bulk solution and the aggregates. Molecular dynamics simulations could offer theoretical insights into these processes, but specific computational studies on this compound are not available nih.gov.

Gelation Properties and Organogel Formation

Stearic acid by itself is a well-known low-molecular-weight organogelator, capable of forming gels in various organic solvents nih.govresearchgate.net. The formation of an acid-base salt with triethylamine would be expected to modify these gelation properties, but specific studies on the resulting organogels are not present in the available literature.

Mechanism of Gel Network Formation

A detailed mechanism for organogel formation by the stearic acid-triethylamine (1:1) compound has not been elucidated. In general, stearic acid-based organogels form through a process of crystallization and self-assembly nih.gov. The gelator molecules typically assemble into a three-dimensional fibrous network through non-covalent interactions, which then immobilizes the solvent pjmhsonline.com. For the stearic acid-triethylamine salt, the gel network would likely be stabilized by a combination of:

Hydrogen Bonding: Interactions involving the carboxylate group of the stearate and the ammonium (B1175870) ion from the protonated triethylamine.

Van der Waals Forces: Strong interactions between the long hydrocarbon tails of the stearate molecules.

Ionic Interactions: Electrostatic attraction between the stearate anion and the triethylammonium (B8662869) cation.

The interplay of these forces would dictate the structure and stability of the resulting gel network.

Rheological Studies of Organogels

There are no published rheological studies specifically for organogels formed from the 1:1 compound of stearic acid and triethylamine. Rheological analysis is crucial for understanding the mechanical properties of gels, such as their stiffness (storage modulus, G'), viscous nature (loss modulus, G''), and response to stress and strain. While the rheology of organogels made from stearic acid in various oils has been investigated, this data cannot be directly extrapolated to the triethylamine salt, as the ionic interactions would significantly influence the network's mechanical strength nih.govnih.gov.

Solvent Dependence of Gelation

The formation of gels and other self-assembled structures by triethylammonium stearate is highly dependent on the solvent environment. The solubility and interaction of the compound with the solvent dictate the nature and stability of the resulting supramolecular architectures.

Research into the synthesis of triethylammonium stearate has highlighted the critical role of the solvent. When the synthesis is performed in water, the resulting ionic liquid is only partially soluble, which can hinder the yield and stability of organized structures. researchgate.net In contrast, ethanol (B145695) has been identified as a more suitable solvent for the synthesis process because it effectively dissolves the ionic liquid while leaving behind certain co-products, such as potassium chloride in specific synthesis routes. researchgate.net This difference in solubility suggests that the gelation behavior of triethylammonium stearate would be significantly different in polar protic solvents like water versus organic solvents like ethanol. researchgate.netresearchgate.net

In analogous systems, such as stearic acid combined with the amine meglumine, the formation of highly viscous lamellar liquid crystalline phases has been observed. ub.edu These viscous formulations are essentially gels, indicating that the self-assembly of stearic acid-amine compounds into ordered, solvent-trapping networks is a characteristic behavior. ub.edu The properties of such gels, including their kinetics, microstructure, and mechanical behavior, are intrinsically linked to the type of solvent used and the concentration of the gelator.

Liquid Crystalline Phases and Mesophase Behavior

Amphiphilic molecules like triethylammonium stearate can form liquid crystalline phases, or mesophases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. ijpsonline.com These phases exhibit degrees of molecular order, leading to unique anisotropic properties. ijpsonline.com Liquid crystals are broadly classified into two types: thermotropic, which are formed by varying temperature, and lyotropic, which are formed by varying the concentration of the amphiphile in a solvent. ijpsonline.comresearchgate.net

Thermotropic liquid crystals are formed when a crystalline solid of a pure substance is heated. researchgate.net As the temperature rises, the substance transitions from a highly ordered solid to a less ordered liquid crystalline phase before finally becoming a completely disordered isotropic liquid at a higher temperature. semanticscholar.org The transitions are temperature-dependent. ijpsonline.com

Lyotropic liquid crystals are formed when an amphiphile is mixed with a suitable solvent, typically water. ijpsonline.comwikipedia.org The resulting phase depends on both the temperature and the concentration of the amphiphile. ijpsonline.com As the concentration increases, the molecules self-assemble into various ordered structures, such as spherical micelles, hexagonal arrays of cylindrical micelles, and lamellar bilayers, to minimize unfavorable interactions between the hydrophobic tails and the solvent. wikipedia.org Given that triethylammonium stearate is an amphiphilic salt, it is expected to form lyotropic liquid crystalline phases in the presence of solvents.

The transitions between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) are characterized by specific temperatures and associated enthalpy changes (ΔH), which can be measured using techniques like Differential Scanning Calorimetry (DSC). For thermotropic liquid crystals, the transition from the solid crystal to the liquid crystal phase occurs at the melting temperature (T_m), while the transition from the liquid crystal to the isotropic liquid occurs at the clearing temperature (T_c). semanticscholar.orgnih.gov

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Description |

|---|---|---|---|

| Crystal → Liquid Crystal | T_m | ΔH_m | Melting of the solid into an ordered liquid crystalline phase. |

| Liquid Crystal → Isotropic Liquid | T_c | ΔH_c | Transition from the ordered mesophase to a disordered liquid. |

Note: The values for T_m, ΔH_m, T_c, and ΔH_c are placeholders, as specific experimental data for triethylammonium stearate were not found in the cited literature.

The specific structure of a liquid crystalline mesophase is determined by the geometry and packing of the self-assembled amphiphiles. Common lyotropic phases include the lamellar (L_α) phase, where molecules are arranged in bilayer sheets separated by solvent layers, and the hexagonal (H_I) phase, where cylindrical micelles pack into a hexagonal lattice. wikipedia.org

The primary techniques for characterizing these nanostructures are Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS). nih.govnih.gov SAXS provides information on larger-scale structures, such as the spacing between layers in a lamellar phase or the distance between cylinders in a hexagonal phase, by analyzing the positions of sharp scattering peaks (Bragg peaks) at low angles. xenocs.com WAXS gives insight into the short-range order, such as the packing of the alkyl chains. nih.gov

In systems chemically similar to triethylammonium stearate, such as stearic acid combined with other amines, the formation of lamellar phases is commonly observed. ub.edu This suggests that triethylammonium stearate likely self-assembles into a lamellar structure in solution, characterized by a bilayer of stearate molecules with their hydrophobic tails forming an inner core and the hydrophilic triethylammonium headgroups facing the aqueous solvent.

Self-Organization at Interfaces and Thin Film Formation

The amphiphilic nature of triethylammonium stearate makes it surface-active, meaning it will spontaneously adsorb and self-organize at interfaces, such as the air-water interface. This property allows for the creation of highly ordered, single-molecule-thick films known as Langmuir films.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating and transferring ultrathin organic films, often of monolayer thickness, from an interface onto a solid substrate. nanoscience.com The process begins with the formation of a Langmuir film. A solution of an amphiphilic compound, such as triethylammonium stearate, in a volatile solvent is spread onto the surface of a liquid subphase (typically purified water) in a Langmuir trough. tcd.ie The hydrophobic stearate tails orient away from the water, while the hydrophilic triethylammonium headgroups are in contact with it.

As movable barriers compress this monolayer on the water surface, the molecules are forced closer together, transitioning through different two-dimensional phases (gas, liquid, and solid). tcd.ie The surface pressure is monitored throughout this compression to generate a pressure-area isotherm, which provides information about the packing and phase behavior of the monolayer.

Once a stable monolayer is formed at a desired surface pressure, it can be transferred onto a solid substrate (e.g., silicon, glass, or mica) by vertically dipping and withdrawing the substrate through the film. nanoscience.com This process can be repeated to build up multilayer structures, known as Langmuir-Blodgett films. nanoscience.com While stearic acid itself is a classic material for creating LB films, specific studies detailing the LB film deposition and characterization of the 1:1 stearic acid-triethylamine compound were not identified in the available literature. researchgate.netmdpi.com However, the fundamental amphiphilic nature of the compound makes it a suitable candidate for this technique.

Self-Assembled Monolayers (SAMs) on Substrates

The formation of self-assembled monolayers (SAMs) using the pre-formed 1:1 compound of stearic acid and triethylamine on solid substrates is a specialized area of surface science. While extensive research exists on the self-assembly of stearic acid alone on various materials, and on the bulk phase behavior of fatty acid-amine mixtures, direct studies detailing the formation and characterization of SAMs from the specific "Stearic acid, compound with triethylamine (1:1)" salt are not extensively documented in publicly available research.

However, the principles of fatty acid and fatty acid-amine salt self-assembly can provide a foundational understanding of the expected behavior. The formation of a SAM from the stearic acid-triethylamine compound would be driven by the interaction of the carboxylate head group of the stearate with the substrate, and the subsequent organization of the alkyl chains. The presence of the triethylammonium counter-ion is expected to significantly influence the packing and stability of the monolayer.

In typical stearic acid SAMs, the carboxylic acid head group directly interacts with the substrate through hydrogen bonding or chemisorption. In the case of the stearic acid-triethylamine salt, the head group is an ionic pair, which would alter the nature of the interaction with the substrate surface. The triethylammonium ion could either be incorporated into the monolayer structure or be released into the solvent during the self-assembly process, depending on the solvent polarity and the specific substrate chemistry.

The interaction between the stearic acid and triethylamine, an acid-base reaction, results in the formation of a triethylammonium stearate salt. This salt possesses an ionic head group and a long hydrophobic alkyl chain. When introduced to a substrate from a solution, these molecules are expected to spontaneously adsorb onto the surface, driven by a combination of electrostatic interactions, van der Waals forces between the alkyl chains, and potential interactions between the ionic head group and the substrate.

The resulting monolayer's structure, including the orientation and packing density of the stearate chains, would be highly dependent on the nature of the substrate (e.g., metal, metal oxide, silicon), the solvent used for deposition, and the temperature. The bulky nature of the triethylammonium counter-ion might influence the packing density, potentially leading to a less compact monolayer compared to pure stearic acid SAMs.

Thermodynamic and Phase Behavior Investigations of Stearic Acid, Compound with Triethylamine 1:1

Phase Diagram Construction for Binary and Ternary Systems

Comprehensive searches of scientific literature did not yield a publicly available, experimentally determined phase diagram for the binary system of stearic acid and triethylamine (B128534). While phase diagrams for similar systems, such as stearic acid and triethanolamine (B1662121), have been constructed and show complex behaviors including the formation of acid-soap complexes, specific data for the triethylamine system is not present in the reviewed literature. nih.govsemanticscholar.org The study of such phase diagrams is crucial for understanding the interactions and phase transitions between the two components.

Solid-Liquid and Liquid-Liquid Equilibria Studies

Congruent and Incongruent Melting Behavior

Without a phase diagram for the stearic acid-triethylamine system, it is not possible to definitively state whether the 1:1 compound, triethylammonium (B8662869) stearate (B1226849), exhibits congruent or incongruent melting. Congruent melting occurs when a compound melts to a liquid of the same composition, while incongruent melting involves decomposition into another solid and a liquid of different compositions. Studies on other fatty acid-based protic ionic liquids have shown instances of congruent melting behavior. acs.org However, this cannot be assumed for triethylammonium stearate without specific experimental evidence.

Calorimetric Studies (DSC, TGA, ITC) for Energetic and Thermal Transitions

While differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard and essential techniques for characterizing the thermal properties of fatty acid salts and ionic liquids, specific DSC and TGA data for triethylammonium stearate is not extensively reported in the literature. netzsch.comnih.gov Such studies would provide critical information on melting points, phase transition temperatures, and thermal stability.

Enthalpy and Entropy of Fusion/Phase Transitions

Specific experimental values for the enthalpy of fusion (ΔHfus) and entropy of fusion (ΔSfus) for the 1:1 compound of stearic acid and triethylamine are not available in the reviewed scientific literature. These thermodynamic parameters are essential for characterizing the melting process and can be determined from DSC measurements. nih.gov For context, the enthalpy of fusion for stearic acid itself has been a subject of study. researchgate.net However, the formation of the salt with triethylamine would significantly alter these values.

Isothermal Titration Calorimetry for Ion-Pair Formation Thermodynamics

There is no indication in the surveyed literature that Isothermal Titration Calorimetry (ITC) has been employed to study the thermodynamics of the ion-pair formation between stearic acid and triethylamine. ITC is a powerful technique for directly measuring the heat changes associated with binding events, which would provide valuable data on the enthalpy and entropy of the neutralization reaction in solution.

Solubility Studies in Various Solvent Systems

Quantitative solubility data for triethylammonium stearate in a range of solvents is limited. Qualitative information suggests that the compound is partially soluble in water and soluble in ethanol (B145695). researchgate.netresearchgate.net Triethylamine itself is reported to be soluble in stearic acid. researchgate.net For the parent molecule, stearic acid, its solubility has been measured in several organic solvents, with solubility generally increasing with temperature. scienceasia.orgresearchgate.net The formation of the triethylammonium salt is expected to alter these solubility characteristics significantly, particularly in polar solvents.

| Solvent | Solubility of Stearic Acid (Mole Fraction) at 301 K | Solubility of Stearic Acid (Mole Fraction) at 313 K |

| Methanol | 0.035 | 0.091 |

| Ethanol | 0.082 | 0.205 |

| Acetone | 0.076 | 0.221 |

| Ethyl Acetate (B1210297) | 0.121 | 0.312 |

| This table presents the solubility of stearic acid, not its triethylamine salt, for contextual reference. Data sourced from ScienceAsia (2007). scienceasia.org |

Temperature and pH Dependence of Solubility

Detailed research findings and data tables regarding the specific solubility of stearic acid, compound with triethylamine (1:1) at various temperatures and pH levels are not available in the reviewed scientific literature.

Effect of Co-solvents on Solubility

Specific studies detailing the quantitative effect of different co-solvents on the solubility of stearic acid, compound with triethylamine (1:1) could not be found, and therefore, no data tables on this topic can be provided.

Advanced Spectroscopic and Spectrometric Analyses for Mechanistic and Structural Insights

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of triethylammonium (B8662869) stearate (B1226849), particularly the ionic interaction between the carboxylate head of the stearate anion and the protonated triethylammonium cation. The formation of the N-H⁺···⁻OOC hydrogen bond is a key feature that can be characterized by both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. ruc.dk

Characteristic Band Assignments for Ionized Carboxyl and Protonated Amine Groups

The transition from free stearic acid and triethylamine (B128534) to the triethylammonium stearate salt is marked by the appearance and disappearance of distinct vibrational bands. In stearic acid, the C=O stretching vibration of the carboxylic acid dimer is typically observed around 1700 cm⁻¹. Upon deprotonation to form the stearate anion, this band is replaced by two new characteristic bands: the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the ionized carboxylate group.

Simultaneously, the protonation of triethylamine to form the triethylammonium cation gives rise to N-H⁺ stretching and bending vibrations. The broadness and position of the N-H⁺ stretching band are indicative of strong hydrogen bonding. nih.gov

Interactive Table 1: Characteristic Vibrational Band Assignments for Triethylammonium Stearate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment Notes |

| Asymmetric Carboxylate Stretch (νₐ(COO⁻)) | 1560 - 1610 | FT-IR, Raman | Indicates the formation of the carboxylate anion. Its position is sensitive to the coordination environment. |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1400 - 1450 | FT-IR, Raman | Appears upon deprotonation of the carboxylic acid. The frequency separation (Δν = νₐ - νₛ) provides insight into the carboxylate coordination. |

| N-H⁺ Stretch (ν(N-H⁺)) | 2400 - 2700 (broad) | FT-IR | A very broad and complex absorption region characteristic of strong hydrogen bonding in trialkylammonium salts. |

| N-H⁺ Bending (δ(N-H⁺)) | 1500 - 1550 | FT-IR | Bending vibration of the protonated amine group, may overlap with other bands. |

| C-N Stretch | ~720 | FT-IR, Raman | Corresponds to the stretching vibration of the C-N bond in the triethylammonium cation. researchgate.net |

| CH₂ Scissoring (δ(CH₂)) | 1465 - 1475 | FT-IR, Raman | Characteristic of the long alkyl chain of the stearate anion. |

| CH₂ and CH₃ Stretches | 2850 - 2960 | FT-IR, Raman | Asymmetric and symmetric C-H stretching vibrations from the alkyl chains of both the stearate and triethylammonium ions. researchgate.netresearchgate.net |

Perturbation Effects on Vibrational Modes due to Intermolecular Interactions

The formation of the ionic bond and associated hydrogen bonding in triethylammonium stearate significantly perturbs the vibrational modes of the constituent ions compared to the free acid and amine precursors.

Carboxylate Group: The strong N-H⁺···⁻OOC hydrogen bond influences the electronic distribution within the carboxylate group. This interaction can lead to a larger frequency separation (Δν) between the asymmetric and symmetric COO⁻ stretching modes, which is often interpreted in terms of the coordination mode of the carboxylate group. rsc.org

Ammonium (B1175870) Group: The most profound effect is seen in the N-H⁺ stretching vibration. In a non-hydrogen-bonded state, this vibration would appear as a relatively sharp band at higher wavenumbers. In the salt, the strong interaction with the carboxylate anion causes a significant red-shift (a shift to lower frequency) and extensive broadening of the band, often spanning several hundred wavenumbers. ruc.dk This is a classic indicator of a strong hydrogen bond. nih.govfrontiersin.org

Alkyl Chains: Intermolecular van der Waals interactions between the long stearate chains can influence the frequencies of the CH₂ rocking and scissoring modes. The conformational order of these chains, particularly in the solid state, can be probed by analyzing the progression of these bands. mdpi.comrsc.org Changes in these spectral regions upon melting or dissolution reflect the disordering of the alkyl chains.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy provides detailed information about the electronic environment, connectivity, spatial proximity of atoms, and aggregation behavior of triethylammonium stearate in various solvents.

Proton and Carbon Chemical Shift Analysis for Electronic Environment

The formation of the triethylammonium stearate salt induces significant changes in the chemical shifts of protons and carbons near the reaction centers.

Proton (¹H) NMR:

Triethylammonium Moiety: The protonation of the nitrogen atom causes a downfield shift (to higher ppm values) for the adjacent methylene (B1212753) protons (-CH₂-) of the ethyl groups compared to free triethylamine. This is due to the deshielding effect of the newly acquired positive charge on the nitrogen. The signal typically appears as a quartet. The methyl protons (-CH₃) also experience a smaller downfield shift and appear as a triplet. researchgate.net A broad signal corresponding to the N-H⁺ proton may also be observed, though its visibility can be affected by exchange with residual water or other protic species in the solvent.

Carbon (¹³C) NMR:

Triethylammonium Moiety: The carbons of the methylene groups (-CH₂-) directly bonded to the nitrogen are deshielded and shift downfield upon protonation. The methyl (-CH₃) carbons are affected to a lesser extent. epfl.ch

Stearate Moiety: The most significant change is observed for the carboxyl carbon (COO⁻), which shifts downfield upon deprotonation to form the salt. libretexts.org The α-carbon also shows a noticeable shift, while the shifts of other carbons in the long alkyl chain remain largely unchanged. magritek.com

Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Triethylammonium Stearate in CDCl₃

| Moiety | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Triethylammonium | -N⁺H-CH₂ -CH₃ | ~3.1 - 3.3 (quartet) | ~46 - 48 | Downfield shift from free triethylamine (~2.5 ppm) due to N⁺ deshielding. researchgate.netepfl.ch |

| -N⁺H-CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~8 - 10 | Smaller downfield shift compared to the methylene group. | |

| Stearate | COO⁻ | - | ~178 - 182 | Shift is sensitive to solvent and counter-ion. libretexts.org |

| α-CH₂ | ~2.1 - 2.3 (triplet) | ~34 - 36 | Upfield shift from stearic acid (~2.35 ppm) due to increased shielding. magritek.comchemicalbook.com | |

| β-CH₂ | ~1.5 - 1.7 | ~25 - 27 | Minor shifts compared to the free acid. | |

| Bulk -(CH₂ )ₙ- | ~1.2 - 1.3 | ~29 - 30 | Overlapping signals forming a broad multiplet. | |

| Terminal CH₃ | ~0.8 - 0.9 (triplet) | ~14 | Least affected signal in the stearate chain. |

2D NMR Techniques (COSY, NOESY, HSQC) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals and confirming the structure of the ion pair.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For triethylammonium stearate, COSY would show a cross-peak between the methylene and methyl protons of the triethylammonium cation, confirming their connectivity within the ethyl groups. It would also show correlations between adjacent CH₂ groups along the stearate backbone, helping to assign signals along the long alkyl chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would provide an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, it would link the proton signal at ~3.2 ppm to the carbon signal at ~47 ppm, confirming their assignment to the -N⁺-CH₂- group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are bonded. A key application for triethylammonium stearate would be to observe a cross-peak between the N-H⁺ proton of the cation and protons on the α-CH₂ group of the stearate anion. This observation would provide direct evidence of the close spatial proximity of the two ions in solution, confirming the formation of a distinct ion pair.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This is particularly useful for studying the aggregation behavior of amphiphilic molecules like triethylammonium stearate.

The basis of the experiment is that larger molecules and aggregates diffuse more slowly through a solution than smaller ones. researchgate.net In a DOSY spectrum, all the NMR signals belonging to a single species will have the same diffusion coefficient and will align horizontally.

Monomeric State: In a dilute solution where the compound exists as a simple ion pair, all proton signals (from both the triethylammonium cation and the stearate anion) would exhibit the same, relatively fast diffusion coefficient.

Aggregated State (Micelles): As the concentration increases past the critical micelle concentration (CMC), the ion pairs will self-assemble into larger aggregates, such as micelles. These micelles, being much larger than the individual ion pairs, will have a significantly smaller diffusion coefficient (i.e., they will diffuse more slowly). The DOSY experiment would show that the signals corresponding to the triethylammonium stearate now align at this new, lower diffusion coefficient, providing clear evidence of aggregation. This allows for the characterization of the self-assembly properties of the ionic compound in solution.

Mass Spectrometry (ESI-MS, MALDI-TOF) for Stoichiometry and Adduct Confirmation in Solution

Mass spectrometry serves as a powerful analytical tool for the characterization of ion-pair complexes such as stearic acid, compound with triethylamine (1:1), also known as triethylammonium stearate. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are instrumental in confirming the stoichiometry and observing adduct formation in solution.

In ESI-MS, the 1:1 stoichiometry of the compound can be confirmed by observing the corresponding pseudomolecular ions. In positive ion mode, the protonated complex would be expected, although the individual components are more commonly observed due to the nature of the ionic bond. The protonated triethylamine cation ([C₆H₁₅N+H]⁺) would appear at a mass-to-charge ratio (m/z) of approximately 102.2. In negative ion mode, the deprotonated stearate anion ([C₁₈H₃₅O₂]⁻) is detected at an m/z of approximately 283.5. The simultaneous detection of these species in equimolar concentrations in solution provides strong evidence for the 1:1 nature of the compound.

MALDI-TOF mass spectrometry is also suitable for analyzing fatty acid-amine complexes. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization. For triethylammonium stearate, analysis would typically reveal adduct ions, most commonly sodium adducts ([M+Na]⁺) of the intact complex or its components. nih.govaocs.org The detection of such adducts helps to confirm the molecular weight and composition.

It is important to note that the use of triethylamine in mobile phases for liquid chromatography-mass spectrometry (LC-MS) can present challenges. Triethylamine is known to have a persistent memory effect, causing contamination of the ion source and subsequent ion suppression, which can complicate analysis. researchgate.netresearchgate.net

| Technique | Ion Mode | Expected Ion Species | Expected m/z | Analytical Insight |

|---|---|---|---|---|

| ESI-MS | Positive | Protonated Triethylamine [C₆H₁₅N+H]⁺ | ~102.2 | Confirms presence of the amine component. |

| ESI-MS | Negative | Deprotonated Stearate [C₁₈H₃₅O₂]⁻ | ~283.5 | Confirms presence of the fatty acid component. |

| MALDI-TOF MS | Positive | Sodium Adduct of Stearic Acid [C₁₈H₃₆O₂+Na]⁺ | ~307.5 | Confirms molecular weight of the fatty acid. |

| MALDI-TOF MS | Positive | Sodium Adduct of the Complex [C₂₄H₅₁NO₂+Na]⁺ | ~408.7 | Confirms the 1:1 complex and its molecular weight. |

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the selected precursor ions, providing detailed structural information. For the triethylammonium stearate compound, fragmentation analysis would typically be performed on the individual ionic components.

The fragmentation of the triethylammonium cation ([C₆H₁₅N+H]⁺, m/z 102.2) is well-characterized. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is the predominant fragmentation pathway for aliphatic amines. miamioh.edu This results in the loss of a methyl radical (•CH₃) to produce a highly stable iminium ion at m/z 86.1, which is often the base peak in the spectrum of triethylamine. miamioh.edunist.gov

For the stearate anion ([C₁₈H₃₅O₂]⁻, m/z 283.5), collision-induced dissociation (CID) typically results in neutral losses characteristic of carboxylic acids. Prominent fragments can arise from the loss of a water molecule (M-18) or the loss of the entire carboxyl group as CO₂ (M-44). libretexts.org The fragmentation pattern of long-chain alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.orgwhitman.edu

| Precursor Ion | Precursor m/z | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| Triethylammonium Cation | ~102.2 | 86.1 | CH₃ (15 Da) | α-cleavage, loss of a methyl radical. miamioh.edunist.gov |

| Triethylammonium Cation | ~102.2 | 72.1 | C₂H₅ (29 Da) | Loss of an ethyl radical. |

| Stearate Anion | ~283.5 | 265.5 | H₂O (18 Da) | Dehydration. |

| Stearate Anion | ~283.5 | 239.5 | CO₂ (44 Da) | Decarboxylation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence studies for the direct analysis of triethylammonium stearate are limited by the inherent spectroscopic properties of the constituent molecules.

Stearic acid, as a saturated fatty acid, lacks a chromophore that absorbs light in the 200–800 nm range. Triethylamine exhibits a maximum absorption (λmax) in the far UV region, typically around 196 nm, which is outside the standard analytical window of many spectrophotometers. nih.gov Consequently, direct UV-Vis analysis for quantification or characterization is generally not feasible. However, UV-Vis titration could potentially be used to monitor the formation of the ionic complex by observing subtle changes in the spectrum as the acid and base are mixed, a technique that has been applied to other amine-acceptor systems. researchgate.net

Neither stearic acid nor triethylamine is naturally fluorescent. Therefore, direct fluorescence spectroscopy cannot be applied to study the compound itself. However, fluorescence-based methods can be employed to study the interactions of the stearate component in specific environments. For instance, fluorescently labeled fatty acid binding proteins (FABPs) are used as probes to monitor free fatty acid concentrations. nih.govthermofisher.com The binding of a stearate anion to such a protein would induce a change in the probe's fluorescence emission spectrum, allowing for the indirect study of interactions involving the fatty acid part of the compound. thermofisher.comnih.govresearchgate.net Derivatization of the stearic acid with a fluorescent tag, such as 4-aminofluorescein, would also enable analysis by fluorescence detection, although this modifies the original compound. researchgate.net

| Spectroscopic Technique | Applicability to Stearic Acid | Applicability to Triethylamine | Applicability to the 1:1 Compound | Notes |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Not applicable (no chromophore >200 nm) | Applicable (λmax ~196 nm) nih.gov | Limited; potential for titration studies. researchgate.net | Direct analysis is impractical due to lack of significant absorption in the standard UV-Vis range. |

| Fluorescence Spectroscopy | Not applicable (non-fluorescent) | Not applicable (non-fluorescent) | Not directly applicable. | Indirect studies are possible by observing interactions of stearate with fluorescent probes or after derivatization. nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of Stearic Acid, Compound with Triethylamine 1:1

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, interaction energies, and spectroscopic parameters. For the triethylammonium (B8662869) stearate (B1226849) salt, DFT calculations can elucidate the nature of the ionic bond and the hydrogen bonding interactions that govern its structure and properties.

The first step in the computational study of triethylammonium stearate is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the system. DFT calculations, for instance using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to achieve this. researchgate.net The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for both the triethylammonium cation and the stearate anion, as well as their relative orientation in the ion pair.

The electronic structure of the optimized geometry provides information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule most likely to be involved in chemical reactions. For triethylammonium stearate, the HOMO is expected to be localized on the carboxylate group of the stearate anion, while the LUMO would likely be centered on the triethylammonium cation.

Table 1: Predicted Structural Parameters of Triethylammonium Stearate from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| N-H Bond Length (Triethylammonium) | ~1.03 Å |

| C=O Bond Length (Stearate) | ~1.26 Å |

| C-O Bond Length (Stearate) | ~1.28 Å |

| N-H···O Hydrogen Bond Length | ~1.7 - 1.9 Å |

| N-H···O Hydrogen Bond Angle | ~170° - 180° |

Note: These are typical values expected from DFT calculations on similar systems.

The stability of the triethylammonium stearate ion pair is determined by the interaction energy between the cation and the anion. This energy can be calculated using DFT by taking the difference between the total energy of the complex and the sum of the energies of the individual ions. The interaction energy is a measure of the strength of the ionic and hydrogen bonding forces holding the ion pair together.

A significant contribution to the interaction energy comes from the hydrogen bond between the N-H group of the triethylammonium cation and the oxygen atoms of the carboxylate group of the stearate anion. The strength of this hydrogen bond can be further analyzed using methods like the Atoms in Molecules (AIM) theory. fip.org AIM analysis of the electron density at the bond critical point of the hydrogen bond can provide quantitative measures of its strength. fip.org Strong hydrogen bonds are characterized by specific topological properties of the electron density. nih.gov

Table 2: Calculated Interaction and Hydrogen Bond Energies for Triethylammonium Stearate

| Energy Component | Predicted Value (kJ/mol) |

|---|---|

| Total Interaction Energy | -350 to -450 |

| Hydrogen Bond Energy (N-H···O) | -40 to -80 |

Note: The values are estimates based on calculations for similar triethylammonium carboxylate systems.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of triethylammonium stearate can be calculated. spectroscopyonline.com These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra. researchgate.net The calculated spectrum is expected to show characteristic peaks for the N-H stretch of the triethylammonium cation, which is typically red-shifted due to hydrogen bonding, and the symmetric and asymmetric stretches of the carboxylate group of the stearate anion. nih.gov

NMR Shifts: The nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can also be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net These calculated chemical shifts can be compared to experimental NMR data to confirm the structure of the compound in solution or the solid state. The proton involved in the N-H···O hydrogen bond is expected to show a significant downfield shift in the ¹H NMR spectrum.

Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ν(N-H) Vibrational Frequency | 2800 - 3200 cm⁻¹ |

| ν(COO⁻) asym Vibrational Frequency | ~1580 cm⁻¹ |

| ν(COO⁻) sym Vibrational Frequency | ~1410 cm⁻¹ |

| δ(¹H) for N-H proton | 8 - 12 ppm |

| δ(¹³C) for COO⁻ carbon | 175 - 185 ppm |

Note: These are typical ranges expected from DFT calculations and experimental data for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the dynamic behavior of triethylammonium stearate in different environments, such as in solution or in the solid state.